molecular formula C14H15N3O3 B4368632 3-{[(3-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(3-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368632
M. Wt: 273.29 g/mol
InChI Key: BDZBTUOXZWZNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by its chemical formula C16H17N3O3 and is commonly referred to as EPC-MPCC.

Mechanism of Action

The exact mechanism of action of EPC-MPCC is not fully understood. However, it is believed that the compound works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition by EPC-MPCC is thought to be responsible for the compound's anti-inflammatory effects.
Biochemical and Physiological Effects
EPC-MPCC has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. EPC-MPCC has also been shown to have analgesic and antipyretic effects, which may make it useful in the treatment of pain and fever.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPC-MPCC in lab experiments is its potential to be used as a tool for studying the inflammatory response. The compound's anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of EPC-MPCC is that its mechanism of action is not fully understood, which may make it difficult to fully exploit its potential therapeutic benefits.

Future Directions

There are several future directions for research on EPC-MPCC. One area of interest is the development of new drugs that are based on the compound's anti-inflammatory properties. Another area of research is the exploration of the compound's potential as an antioxidant, which may have implications for the treatment of various diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of EPC-MPCC and its potential therapeutic benefits.

Scientific Research Applications

EPC-MPCC has been the subject of extensive research due to its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

3-[(3-ethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-9-5-4-6-10(7-9)15-13(18)12-11(14(19)20)8-17(2)16-12/h4-8H,3H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZBTUOXZWZNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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